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Compound of Interest

Compound Name: HS-438

Cat. No.: B15578166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of TAK-438

(vonoprazan), a potassium-competitive acid blocker (P-CAB), with alternative proton pump

inhibitors (PPIs). The information is supported by experimental data to assist in evaluating its

selectivity and potential for off-target effects.

On-Target Activity and Selectivity
Vonoprazan is a potent and highly selective inhibitor of the gastric H+, K+-ATPase, the proton

pump responsible for gastric acid secretion. Its mechanism of action involves reversible

inhibition by competing with potassium ions.[1][2][3] Preclinical studies have demonstrated that

vonoprazan's inhibitory potency on H+, K+-ATPase is approximately 350 times greater than

that of the PPI lansoprazole.[3]

A key aspect of vonoprazan's safety profile is its high selectivity for the gastric H+, K+-ATPase

over the ubiquitous Na+, K+-ATPase, which is crucial for minimizing off-target effects.[2]

Table 1: On-Target Inhibitory Activity of Vonoprazan
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Target Parameter Value Reference

Gastric H+, K+-

ATPase
IC₅₀ 17–19 nM [1]

Kᵢ 10 nM [1]

Na+, K+-ATPase

Selectivity (H+, K+-

ATPase/Na+, K+-

ATPase)

>925-fold [4]

Off-Target Cross-Reactivity: Cytochrome P450 (CYP)
Inhibition
Drug-drug interactions are a significant consideration in clinical practice. Many drugs, including

PPIs, are metabolized by the cytochrome P450 (CYP) enzyme system. Inhibition of these

enzymes can lead to altered plasma concentrations of co-administered drugs. In vitro studies

using human liver microsomes have characterized the inhibitory potential of vonoprazan and

various PPIs on major CYP isoforms.

Vonoprazan has been shown to be a weak inhibitor of several CYP enzymes, with most IC₅₀

values being greater than 40 μM.[5] The table below summarizes the available IC₅₀ values for

vonoprazan and a range of PPIs against key CYP isoforms.

Table 2: Comparative IC₅₀ Values (μM) for CYP450 Inhibition
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Drug
CYP1A
2

CYP2B
6

CYP2C
8

CYP2C
9

CYP2C
19

CYP2D
6

CYP3A
4

Refere
nce

Vonopr

azan
>40 >40 >40 >40 >40 >40 >40 [5]

Omepra

zole
>40 >40 >40 >40 ~7.0 >40 >40 [5]

Esome

prazole
>40 >40 31 >40 3.7 >40 >40 [5]

Lansopr

azole
~8 >40 >40 >40 0.73 >40 >40 [5]

Dexlans

oprazol

e

~8 >40 >40 >40 ~7.0 >40 >40 [5]

Pantopr

azole
>40 >40 >40 >40 ≥25 >40 >40 [5]

Rabepr

azole
>40 >40 >40 >40 ≥25 >40 >40 [5]

Note: Data is compiled from a study evaluating six PPIs in human liver microsomes. A separate

study on vonoprazan in human liver microsomes indicated IC₅₀ values >40 μM for the tested

isoforms.

Off-Target Cross-Reactivity: Other Receptors and
Ion Channels
Secondary pharmacodynamic studies have been conducted to evaluate the potential for

vonoprazan to interact with other receptors and ion channels at concentrations significantly

higher than therapeutic levels. The following table presents the 50% inhibitory concentration

(IC₅₀) values of vonoprazan for various off-target sites.

Table 3: Off-Target Inhibitory Activity of Vonoprazan
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Target Species IC₅₀ (μM) Reference

Muscarinic M1

Receptor
Human 1.49 [6]

Muscarinic M3

Receptor
Human 0.80 [6]

L-type Calcium

Channel
Rat 2.27 [6]

Serotonin 5-HT2

Receptor
Rat 1.43 [6]

Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay

The following is a generalized protocol for determining the inhibitory potential of a test

compound on CYP450 enzymes using human liver microsomes.

Objective: To determine the IC₅₀ value of a test compound for major human CYP450 isoforms.

Materials:

Human liver microsomes (pooled from multiple donors)

Test compound (e.g., vonoprazan or PPIs)

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6,

amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19,

dextromethorphan for CYP2D6, midazolam for CYP3A4)

NADPH regenerating system (cofactor)

Phosphate buffer (pH 7.4)

Quenching solution (e.g., acetonitrile with an internal standard)
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96-well plates

Incubator

LC-MS/MS system

Procedure:

Preparation: Prepare stock solutions of the test compound, probe substrates, and internal

standard in a suitable solvent (e.g., DMSO).

Incubation Mixture: In a 96-well plate, combine human liver microsomes, phosphate buffer,

and the test compound at various concentrations.

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to

allow the test compound to interact with the microsomes.

Initiation of Reaction: Add the CYP isoform-specific probe substrate to each well to initiate

the metabolic reaction.

Cofactor Addition: Start the enzymatic reaction by adding the NADPH regenerating system.

Incubation: Incubate the plate at 37°C for a specific period (e.g., 10-60 minutes), ensuring

the reaction is in the linear range.

Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g.,

acetonitrile containing an internal standard).

Sample Processing: Centrifuge the plate to pellet the microsomal protein.

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Data Analysis: Quantify the formation of the specific metabolite of the probe substrate. The

percentage of inhibition at each concentration of the test compound is calculated relative to a

vehicle control (no test compound). The IC₅₀ value is then determined by fitting the data to a

suitable sigmoidal dose-response curve.
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Caption: Metabolic pathways of vonoprazan.
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Caption: Experimental workflow for in vitro CYP450 inhibition assay.
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Caption: Vonoprazan's target and off-target interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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